Androsta-1,4-diene-3,17-dione
Description
Significance as a Steroid Intermediate and Research Compound
Androsta-1,4-diene-3,17-dione (ADD) is a crucial intermediate in the synthesis of a wide array of steroidal pharmaceuticals. researchgate.netmdpi.com It serves as a primary starting material for the industrial production of female sex hormones such as estrone, estradiol (B170435), and estriol, as well as their derivatives. nih.govresearchgate.net The compound is also a known precursor in the synthesis of the anabolic steroid boldenone (B1667361). caymanchem.commdpi.com
The production of ADD itself is a major focus of research, particularly in the field of biotechnology. While chemical synthesis is possible, microbe-mediated biotransformations have emerged as a more reliable, cost-effective, and environmentally benign method for its commercial manufacture. nih.govresearchgate.net Research has extensively explored the use of various microorganisms, such as Mycobacterium, Arthrobacter, and various fungi, to convert sterols like phytosterols (B1254722) or other steroid intermediates like androst-4-ene-3,17-dione (AD) into ADD. nih.govnih.govplos.org This process of microbial dehydrogenation at the C1-2 position is a key area of study, with ongoing research aimed at improving efficiency by enhancing enzyme activity and optimizing fermentation conditions. researchgate.netmdpi.com
In academic research, this compound is frequently used as a substrate to explore microbial steroid transformations. nih.govresearchgate.net Scientists use ADD in fermentation studies with various fungal and bacterial strains to produce novel hydroxylated or otherwise modified steroids. nih.govscispace.comtandfonline.com These studies contribute to the discovery of new biocatalysts and the synthesis of steroid derivatives with potential therapeutic activities, such as anti-inflammatory or antitumor properties. scispace.com For instance, research has demonstrated the effective 7β-hydroxylation of ADD by certain ascomycete fungal strains, a previously unreported modification. nih.gov Furthermore, ADD and its derivatives are studied as inhibitors of enzymes like aromatase, which is critical in estrogen biosynthesis, highlighting its utility in developing treatments for hormone-dependent cancers. nih.govgoogle.com
Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | nih.gov |
| Molecular Formula | C₁₉H₂₄O₂ | caymanchem.comcymitquimica.com |
| Molar Mass | 284.4 g/mol | nih.govcaymanchem.com |
| CAS Number | 897-06-3 | caymanchem.com |
| Appearance | Crystalline solid | caymanchem.com |
| Common Synonyms | Boldione, 1,4-Androstadienedione, 1-Dehydroandrostenedione | wikipedia.orgcymitquimica.com |
Table 2: Examples of Biotransformation Products from this compound This interactive table showcases research findings on the microbial transformation of ADD.
| Transforming Microorganism | Product(s) | Research Focus | Reference(s) |
|---|---|---|---|
| Cephalosporium aphidicola | 11α-hydroxythis compound, 17β-hydroxyandrosta-1,4-diene-3-one | Production of hydroxylated and reductive metabolites | tandfonline.com |
| Aspergillus brasiliensis | Not specified in abstract, focus on evaluating transformation possibility | Screening of filamentous fungi for steroid biotransformation | researchgate.net |
| Colletotrichum lini | 15α-hydroxyandrost-1,4-dien-3,17-dione, 11α,15α-dihydroxyandrost-1,4-dien-3,17-dione | Production of hydroxylated derivatives | scispace.com |
Historical Context of Research on this compound and Related Steroids
The investigation of steroids began in the early 19th century, but it was not until the 20th century that the complex polycyclic structure of these molecules was understood. britannica.com A major catalyst for steroid research was the discovery in the 1930s of steroidal hormones from the adrenal cortex and the subsequent development of methods for their synthesis. researchgate.net The announcement in 1949 that cortisone (B1669442) could dramatically alleviate the symptoms of rheumatoid arthritis triggered a global research effort to find practical and affordable methods for synthesizing corticosteroids and other rare steroid hormones. britannica.comacs.orgpainphysicianjournal.com
This intense focus on steroid synthesis created a demand for versatile and accessible intermediates. While early work relied on multi-step chemical syntheses from natural sources like bile acids or sapogenins, these processes were often inefficient and costly. mdpi.comacs.org The history of this compound is intrinsically linked to the development of microbial biotransformation as a powerful alternative to chemical synthesis. frontiersin.org Researchers discovered that microorganisms could perform highly specific chemical reactions on steroid molecules, such as side-chain cleavage and dehydrogenation. wikipedia.orgfrontiersin.org
The ability to introduce a double bond at the C1-C2 position of the steroid A-ring is a key transformation. Early studies in the late 1950s and early 1960s began to detail the microbiological dehydrogenation of steroids, laying the groundwork for the efficient production of compounds like this compound. acs.orgmdpi.com The use of microorganisms to convert abundant natural sterols, like phytosterols from soybeans, into key C19 steroid intermediates such as androst-4-ene-3,17-dione (AD) and subsequently into this compound (ADD) represented a major advancement in the pharmaceutical industry. researchgate.netacs.org This biotechnological approach, which gained prominence in the latter half of the 20th century, made the large-scale production of many essential steroid drugs economically viable and continues to be an active area of research for process optimization. nih.govfrontiersin.org
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | ADD, Boldione |
| Androst-4-ene-3,17-dione | AD, Androstenedione (B190577) |
| Androstenediol | |
| Androsterone (B159326) | |
| Boldenone | |
| Cortisone | |
| Dehydroepiandrosterone (B1670201) | DHEA |
| Estradiol | |
| Estriol | |
| Estrone | |
| Hydrocortisone (B1673445) | |
| Progesterone (B1679170) | |
| Testosterone (B1683101) | |
| 11α-hydroxythis compound | |
| 11α,15α-dihydroxyandrost-1,4-dien-3,17-dione | |
| 15α-hydroxyandrost-1,4-dien-3,17-dione | |
| 17β-hydroxyandrosta-1,4-diene-3-one | 1-Dehydrotestosterone |
| 5α-androstanedione | |
| 7β-hydroxythis compound | |
| Epitestosterone | |
| Sarsasapogenin | |
| Stigmasterol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVUUWNAPIQQI-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862463 | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Boldione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
897-06-3 | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Boldione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boldione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07373 | |
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| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.798 | |
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| Record name | BOLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Boldione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic and Biosynthetic Pathways of Androsta 1,4 Diene 3,17 Dione
Chemical Synthesis Methodologies
Chemical synthesis provides precise control over the molecular structure, allowing for the creation of specific derivatives of Androsta-1,4-diene-3,17-dione.
Conversion from Related Androstenedione (B190577) Derivatives
A primary chemical route to this compound involves the dehydrogenation of androst-4-ene-3,17-dione. This process introduces a double bond at the C1-C2 position of the steroid's A ring. Additionally, synthetic methods have been developed to create various derivatives. For instance, a method for the aromatization of the A ring in this compound has been developed, which involves reduction to a dienediol followed by deprotonation to yield estradiol (B170435). researchgate.net
Synthesis of 6-Substituted Androsta-1,4-diene-3,17-diones
The synthesis of 6-substituted Androsta-1,4-diene-3,17-diones has been a subject of significant research, primarily for their potential as aromatase inhibitors. nih.govacs.org These syntheses often start from androst-4-ene-3,17-dione or its derivatives.
One approach involves the introduction of a 6-methylene group to an androst-4-ene-3,17-dione precursor, followed by dehydrogenation to create the 1,4-diene structure. google.com Another strategy involves the Michael addition of thiophenols to androsta-1,4,6-triene-3,17-dione (B190583) to create 7α-thiosubstituted derivatives. nih.gov Furthermore, 6α- and 6β-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones have been synthesized and shown to be potent competitive inhibitors of aromatase. nih.gov Similarly, 7β-chloro and 7β-bromo derivatives have been synthesized from 6α,7α-epoxy-4,6-androstadiene-3,17-dione. mdpi.com
Microbial Biotransformation for this compound Production
Microbial biotransformation is a widely used method for producing this compound, offering a more sustainable alternative to chemical synthesis. nih.govplos.org This process leverages the metabolic pathways of various microorganisms to convert sterol substrates into the desired product.
Substrate Utilization in Bioconversion Processes
Phytosterols (B1254722), which are abundant and low-cost plant-derived sterols, are a primary substrate for the microbial production of this compound. plos.orgmdpi.com Various microorganisms, particularly from the Mycobacterium genus, are capable of cleaving the side-chain of phytosterols and converting the steroid nucleus into this compound. scispace.comd-nb.infogoogle.com The process often results in a mixture of this compound and its precursor, androst-4-ene-3,17-dione, necessitating further optimization to improve the yield of the desired product. mdpi.com
Cholesterol is another significant substrate for the microbial production of this compound. nih.govasm.org Strains like Chryseobacterium gleum and various Mycobacterium and Nocardia species have demonstrated the ability to convert cholesterol into this compound. nih.govresearchgate.netnih.gov For example, growing cells of Chryseobacterium gleum can produce this compound from cholesterol, with the highest cholesterol oxidase activity observed after 24 hours of growth. nih.gov Similarly, Mycobacterium sp. NRRL B-3683 has been used to convert various sterols, including cholesterol, into this compound with high yields. asm.org
Table 1: Microbial Strains and Yields in Sterol to this compound Conversion
| Microbial Strain | Substrate | Product Yield | Reference |
|---|---|---|---|
| Mycobacterium neoaurum JC-12 | Phytosterol | 18.6 g/L | plos.org |
| Mycobacterium sp. ZFZ-2111 | Phytosterol | 2.06 ± 0.09 g/L | mdpi.com |
| Chryseobacterium gleum | Cholesterol | 0.076 g/L | nih.gov |
| Mycobacterium sp. NRRL B-3683 | Cholesterol | 77% molar conversion | nih.gov |
| Nocardia sp. | Cholesterol | 90% theoretical yield | researchgate.net |
Research has focused on enhancing the activity of KSDD to drive the reaction to completion. For example, studies have investigated the overexpression of the ksdD gene in Mycobacterium neoaurum to increase the conversion rate of AD to this compound. nih.gov Fermentation of Androst-4-ene-3,17-dione with the fungus Curvularia lunata has also been shown to produce this compound as one of its metabolites. researchgate.net
Other Steroid Precursors (e.g., 16-DPA, Sugar-Cane Sterols)
Beyond the more common steroid precursors, this compound (ADD) can be synthesized from other starting materials like 3β-acetoxypregna-5,16-diene-20-one (16-DPA). A mixed bacterial culture of Pseudomonas diminuta and Comamonas acidovorons has been shown to convert 16-DPA into ADD. researchgate.netnih.gov Individually, these strains are unable to perform the degradation; however, in a co-culture, they successfully biotransform 16-DPA. researchgate.netnih.gov The proposed pathway involves the cleavage of the acetyl group at the C-3 position, dehydrogenation at the C-1 and C-2 positions, and finally, the cleavage of the side-chain at C-17 to yield ADD. nih.gov Intermediates identified during this process include pregna-4,16-diene-3,20-dione and pregna-1,4,16-triene-3,20-dione. researchgate.netnih.gov
Sugar-cane sterols, which are a type of phytosterol, also serve as a raw material for ADD production. plos.org The biotransformation of these plant-derived sterols by various microorganisms is a cost-effective and common method used in the pharmaceutical industry to produce key steroid intermediates like ADD. plos.org
Microbial Strains and Enzyme Systems Involved
The biotransformation of various steroid precursors into this compound (ADD) is a well-established industrial process that relies on the enzymatic machinery of diverse microorganisms. nih.gov Bacteria and fungi are widely employed to perform specific chemical modifications on the steroid nucleus, such as dehydrogenation, which are often difficult to achieve through conventional chemical synthesis. nih.govwjpls.org
Mycobacterium Species (e.g., M. neoaurum, M. sp. ZFZ, M. sp. NRRL B-3805)
Members of the genus Mycobacterium are among the most efficient producers of ADD from sterols. plos.org
Mycobacterium neoaurum : Strains of M. neoaurum, such as JC-12 and ST-095, are capable of transforming phytosterols into ADD. plos.orgsemanticscholar.orgoup.com Research has focused on optimizing fermentation strategies to enhance ADD production. For instance, a three-stage fermentation process using M. neoaurum JC-12 increased ADD productivity significantly. plos.org Genetic engineering has also been employed; overexpressing genes like catalase and NADH oxidase in M. neoaurum JC-12 improved the intracellular environment, leading to an 80% increase in the final ADD yield in a 5 L fermentor, reaching 9.66 g/L. semanticscholar.org Another strain, M. neoaurum NRRL B-3805, is used industrially to convert phytosterols to androst-4-ene-3,17-dione (AD), which it can further convert to ADD. york.ac.uknih.govd-nb.info
Mycobacterium sp. ZFZ : This strain is used to transform phytosterols into AD, but the process often results in a mixture of AD and ADD, complicating purification. mdpi.comresearchgate.net To improve the yield of ADD, researchers have focused on expressing highly active 3-Ketosteroid-Δ1-dehydrogenase (KSDD) in this strain. mdpi.comresearchgate.net By engineering a tandem KSDD expression cassette, the strain ZFZ-2111 was able to produce 2.06 g/L of ADD with a high molar ratio of ADD to AD (41.47:1.00) after 120 hours. mdpi.com
Mycobacterium sp. NRRL B-3805 : This strain is known for its ability to degrade plant sterols to produce both AD and ADD. koreascience.kr It is one of the key industrial strains for steroid biotransformation. nih.govd-nb.info Another related strain, Mycobacterium sp. NRRL B-3683, has been used in immobilized cell systems to produce ADD from cholesterol, achieving a productivity of 0.19 g/l per day. nih.gov
Arthrobacter Species (e.g., A. simplex, A. globiformis)
Arthrobacter species are widely utilized for their potent Δ1-dehydrogenase activity, a key step in many steroid transformations. nih.gov
Arthrobacter simplex : This bacterium is frequently used to convert androst-4-ene-3,17-dione (AD) to ADD. nih.govijirset.com Optimization of process parameters, such as substrate concentration and the timing of inducer addition, has been shown to enhance the bioconversion rate. ijirset.com For example, using an optimal substrate concentration of 10 g/l and adding an inducer like cortisone (B1669442) acetate (B1210297) at a specific point in the growth cycle can significantly improve the enzymatic activity of 3-Ketosteroid Δ(1)-dehydrogenase, which is responsible for the conversion. ijirset.com A. simplex can also degrade cholesterol to produce both AD and ADD. ut.ac.ir Furthermore, it has been used in biotransformations to create derivatives of ADD, such as (E)-6-hydroximinothis compound. rsc.org
Arthrobacter globiformis : This species is also known for its 3-ketosteroid-1-en-dehydrogenase activity. nih.gov It has been used in the Δ1-dehydrogenation of various corticoids, a reaction that enhances the therapeutic activity of these steroidal drugs. nih.gov The direction of hydrocortisone (B1673445) transformation by A. globiformis is regulated by the activity of this enzyme, which is influenced by aerobic and anaerobic conditions. nih.gov
Aspergillus Species (e.g., A. brasiliensis)
Fungi from the genus Aspergillus are also capable of modifying the steroid structure. Aspergillus brasiliensis has been evaluated for its ability to biotransform this compound. researchgate.net When fermented with ADD, A. brasiliensis yielded one reduced product, 17ß-hydroxyandrosta-1,4-dien-3-one, and two hydroxylated metabolites: 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione. researchgate.netresearchgate.net While not directly producing ADD, this demonstrates the organism's capacity to introduce functional groups to the ADD molecule, creating important derivatives. researchgate.net Other Aspergillus species have been noted for their ability to produce AD from sterols. mdpi.com
Other Fungal and Bacterial Biocatalysts (Chryseobacterium gleum, Curvularia lunata, Gordonia neofelifaecis, Pseudomonas diminuta, Comamonas acidovorons)
A variety of other microorganisms contribute to the landscape of steroid biotransformation.
Chryseobacterium gleum : This bacterium can utilize cholesterol to produce ADD. mdpi.com
Curvularia lunata : This filamentous fungus is well-known for its ability to perform hydroxylations on the steroid nucleus, particularly at the 11β-position. ekb.egnih.govtandfonline.com It can hydroxylate various steroid substrates, including androstenedione. nih.govresearchgate.net While primarily studied for hydroxylation, its enzymatic systems are a key part of multi-step steroid synthesis pathways. nih.gov
Gordonia neofelifaecis : This actinomycete, initially isolated for its ability to degrade cholesterol, also possesses the genetic machinery for steroid modification. nih.govcdnsciencepub.com It contains multiple genes for 3-Ketosteroid-Δ1-dehydrogenase (KstD), the enzyme that can convert AD to ADD. nih.govnih.gov Transcriptome analysis has shown that its sterol catabolic genes are highly conserved. cdnsciencepub.com
Pseudomonas diminuta and Comamonas acidovorons : As mentioned previously, these two bacteria work synergistically in a mixed culture to convert 16-DPA to ADD. researchgate.netnih.gov Comamonas testosteroni is a well-studied model for aerobic steroid degradation. nih.gov
Role of 3-Ketosteroid-Δ1-Dehydrogenase (KSDD)
3-Ketosteroid-Δ1-dehydrogenase (KSDD or KstD) is a pivotal FAD-dependent enzyme in the microbial catabolism of steroids. mdpi.comresearchgate.netnih.gov Its primary function is to catalyze the introduction of a double bond between the C-1 and C-2 atoms in the A-ring of 3-ketosteroids. nih.govresearchgate.net This dehydrogenation reaction is precisely the step that converts androst-4-ene-3,17-dione (AD) into this compound (ADD). mdpi.comresearchgate.net
The efficiency of KSDD is a critical factor in industrial biotransformation processes that aim to produce ADD. Insufficient KSDD activity can lead to an incomplete conversion of AD, resulting in a mixture of products that complicates downstream purification. mdpi.comresearchgate.net Consequently, much research has focused on enhancing KSDD activity in production strains. This is often achieved through metabolic engineering, such as overexpressing highly active KSDD genes in host organisms like Mycobacterium sp. ZFZ. mdpi.comresearchgate.net
KSDD enzymes are found in a wide range of bacteria, including Mycobacterium, Rhodococcus, Pseudomonas, and Arthrobacter. nih.gov Different species, and even a single species, can possess multiple isoforms of KSDD, each with varying substrate specificities. nih.govnih.gov For example, some KSDD enzymes show a preference for substrates with a saturated A-ring, while others are more active on 3-keto-4-ene steroids like AD. nih.govuniprot.org This diversity allows for the selection of specific enzymes tailored for particular bioconversion processes. The enzyme is also a key component in the complete degradation of the steroid nucleus, as the Δ1-dehydrogenation is a prerequisite for the subsequent opening of the B-ring. nih.gov
Table of Microbial Biotransformations
| Precursor | Product(s) | Microbial Strain(s) | Key Findings |
| 3β-acetoxypregna-5,16-diene-20-one (16-DPA) | This compound (ADD) | Pseudomonas diminuta & Comamonas acidovorons (mixed culture) | The two strains are required to work in tandem to achieve the conversion. researchgate.netnih.gov |
| Phytosterols | This compound (ADD) | Mycobacterium neoaurum JC-12 | A three-stage fermentation strategy and genetic engineering (overexpression of catalase and NADH oxidase) significantly increased ADD yield to 9.66 g/L. plos.orgsemanticscholar.org |
| Phytosterols | This compound (ADD) | Mycobacterium sp. ZFZ-2111 | Engineering with a tandem KSDD expression cassette resulted in 2.06 g/L ADD with a high ADD:AD ratio. mdpi.com |
| Androst-4-ene-3,17-dione (AD) | This compound (ADD) | Arthrobacter simplex | Optimization of substrate concentration (10g/l) and inducer addition enhanced the bioconversion rate. ijirset.com |
| This compound (ADD) | 17ß-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxy-ADD, 12β-hydroxy-ADD | Aspergillus brasiliensis | Demonstrates the ability to functionalize the ADD molecule through reduction and hydroxylation. researchgate.net |
Process Optimization Strategies in Biotransformation
The industrial-scale production of this compound (ADD) through microbial biotransformation is contingent on overcoming several process limitations. Key challenges include the poor water solubility of sterol substrates, the complexity of fermentation dynamics, the potential for degradation of the target product by the microbial host, and the efficiency of the enzymatic conversions. To address these issues, a variety of process optimization strategies have been developed and implemented, focusing on enhancing substrate availability, refining fermentation protocols, controlling metabolic pathways, and improving enzyme performance to maximize the yield and purity of ADD.
Enhancing Substrate Dispersibility (e.g., Organic Silica (B1680970) Hollow Spheres)
A primary rate-limiting factor in the biotransformation of sterols is their hydrophobic nature and consequent poor dispersibility in aqueous fermentation media. nih.gov This low solubility restricts the access of the microbial cells to the substrate, thereby hindering transformation efficiency. To mitigate this, various techniques have been employed to improve substrate dispersion.
One novel approach involves the use of Organic Silica Hollow Spheres (OSHS). These materials possess excellent adsorption properties that can be leveraged to improve the dispersibility of sterol substrates. In a study focused on the biotransformation of β-sitosterol, it was demonstrated that OSHS could form adsorption complexes with the sterol. researchgate.net This complexation increased the surface area and improved the interaction between the substrate and the microorganisms (Mycobacterium MF006 and Aspergillus ochraceus MF007). researchgate.net The use of these OSHS-substrate complexes led to a significant increase in conversion efficiency, with the yield of the desired product, 11α-hydroxythis compound, enhanced one and a half times. researchgate.net This strategy showcases the potential of nanomaterials to overcome substrate solubility issues in steroid biotransformation.
Other widely used methods to enhance substrate availability include the application of surfactants and cyclodextrins. acs.orgrsc.org Non-ionic detergents like Tween 80 can improve the dispersion of hydrophobic substrates in the aqueous medium. acs.org Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with sterols, effectively increasing their water solubility and availability for microbial conversion. rsc.orgplos.org
Fermentation Techniques (e.g., Two-Stage, Three-Stage)
Optimizing the fermentation process itself is crucial for maximizing ADD production. Multi-stage fermentation strategies have been designed to separate the microbial growth phase from the substrate biotransformation phase, leading to improved productivity.
A two-stage fermentation process has been successfully applied for ADD production using Mycobacterium neoaurum JC-12. nih.govresearchgate.netresearchgate.net In this strategy, the first stage is dedicated to biomass accumulation. It was found that using fructose (B13574) as the initial carbon source was more effective than glucose for increasing the biomass of M. neoaurum and eliminating the metabolic lag phase. nih.govresearchgate.net In the second stage, the sterol substrate (e.g., phytosterol) is introduced to initiate the biotransformation to ADD, and glucose is fed to maintain the metabolic activity of the cells. nih.govresearchgate.net This approach reduced the total fermentation time from 168 hours to 120 hours while increasing ADD productivity from 0.071 g/(L·h) to 0.108 g/(L·h). plos.orgnih.govresearchgate.net
Building upon this, a three-stage fermentation was developed to further boost the final product concentration. nih.govresearchgate.netresearchgate.net After the initial growth and bioconversion stages, a third stage involves an additional feeding of the phytosterol substrate. This technique allows for a higher substrate load without causing significant inhibition, ultimately leading to a final ADD production of 18.6 g/L, a substantial increase compared to single-stage processes. nih.govresearchgate.netresearchgate.net
| Fermentation Strategy | Microorganism | Key Process Details | Productivity/Yield Improvement | Reference |
|---|---|---|---|---|
| Two-Stage Fermentation | Mycobacterium neoaurum JC-12 | Stage 1 (Growth): Fructose as carbon source. Stage 2 (Conversion): Phytosterol addition with glucose feeding. | Productivity increased from 0.071 to 0.108 g/(L·h). Fermentation time reduced from 168h to 120h. | nih.gov, researchgate.net |
| Three-Stage Fermentation | Mycobacterium neoaurum JC-12 | Adds a third stage with further phytosterol feeding to the two-stage process. | Final ADD production reached 18.6 g/L. | nih.gov, researchgate.net |
Application of Metabolic Inhibitors (e.g., α,α′-Dipyridyl, Sodium Arsenite)
In many microbial strains, ADD is not the final product of sterol metabolism but an intermediate that can be further degraded. mdpi.com The sterol ring structure is typically opened by the action of 3-ketosteroid 9α-hydroxylase (KSH), an enzyme that hydroxylates ADD at the C9α position. researchgate.netmdpi.com This hydroxylation leads to an unstable intermediate and subsequent degradation of the steroid nucleus, reducing the final ADD yield. nih.govmdpi.com
To prevent this degradation and force the accumulation of ADD, metabolic inhibitors are employed. These compounds selectively block specific enzymatic steps in the degradation pathway. nih.govresearchgate.netmdpi.com α,α′-Dipyridyl is a well-known inhibitor of KSH. nih.govmdpi.com As a chelator of ferrous ions (Fe²⁺), it effectively inactivates iron-dependent enzymes like KSH, a Rieske non-heme monooxygenase. mdpi.commpbio.com The use of α,α′-dipyridyl has been shown to enable the significant accumulation of ADD during the biotransformation of cholesterol and phytosterols by various bacteria, including Nocardia, Mycobacterium, and Arthrobacter species. researchgate.netnih.govresearchgate.net
In some processes, a combination of inhibitors is used for more effective pathway blocking. The addition of both α,α′-dipyridyl and sodium arsenite to the culture medium has been reported to enhance the accumulation of ADD from cholesterol transformation by Nocardia species. researchgate.net While α,α′-dipyridyl targets the KSH enzyme, arsenite is known to inhibit other decomposing enzymes, providing a more complete blockade of the steroid degradation pathway and maximizing the yield of the desired 17-ketosteroid intermediate. researchgate.netresearchgate.net
Enzyme Activity Enhancement for Product Purity
The purity of the final ADD product is critical, and a common impurity is the precursor, androst-4-ene-3,17-dione (AD). nih.gov The incomplete conversion of AD to ADD is often due to insufficient activity of the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KstD), which catalyzes this specific dehydrogenation step. mdpi.com Therefore, strategies to enhance KstD activity are essential for improving both the yield and purity of ADD.
One effective method is the genetic optimization of the enzyme. The ksdd gene from Mycobacterium neoaurum JC-12 was codon-optimized for expression in Bacillus subtilis. mdpi.com This optimization led to a sevenfold increase in KstD activity, reaching 12.3 U/mg. mdpi.com Furthermore, protein engineering through site-directed mutagenesis of the KstD enzyme has been explored to increase its dehydrogenation activity, which greatly increases the proportion of ADD in the final product. nih.gov
| Enhancement Strategy | Target Enzyme | Method | Result | Reference |
|---|---|---|---|---|
| Gene Optimization | 3-ketosteroid-Δ¹-dehydrogenase (KstD) | Codon optimization of ksdd gene from M. neoaurum for expression in B. subtilis. | Sevenfold increase in KstD activity (to 12.3 U/mg). | mdpi.com |
| Byproduct Removal | 3-ketosteroid-Δ¹-dehydrogenase (KstD) | Co-expression of catalase (katA) to decompose inhibitory H₂O₂. | Eliminated toxic effects of H₂O₂, improving ADD yield to 8.76 g/L in a fed-batch system. | mdpi.com |
| Protein Engineering | 3-ketosteroid-Δ¹-dehydrogenase (KstD) | Site-directed mutagenesis of the KstD molecule. | Increased proportion of ADD in the final product. | nih.gov |
Biological Activity and Molecular Mechanisms of Androsta 1,4 Diene 3,17 Dione and Its Derivatives
Role in Steroidogenesis and Hormone Metabolism
Androsta-1,4-diene-3,17-dione occupies a crucial position in the intricate network of steroid biosynthesis and metabolism. It functions both as a prohormone and a metabolic intermediate, undergoing enzymatic conversions that lead to the formation of other biologically active steroids.
This compound as a Prohormone and Metabolic Intermediate
This compound is recognized as a prohormone, a substance that the body can convert into a hormone. discofinechem.comsigmaaldrich.com Specifically, it is a precursor in the synthesis of the anabolic androgenic steroid boldenone (B1667361). discofinechem.commdpi.com This conversion is a key aspect of its biological activity. The compound is also considered a key intermediate in the industrial synthesis of a variety of female sex hormones, including estrone, estradiol (B170435), and estriol. researchgate.netnih.gov
In metabolic pathways, this compound is closely related to androstenedione (B190577) (androst-4-ene-3,17-dione), a primary intermediate in the biosynthesis of both androgens and estrogens from dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org While androstenedione is a direct precursor to testosterone (B1683101) and estrone, this compound follows a similar but distinct metabolic route. mdpi.comwikipedia.org Microbial biotransformation processes are extensively used for the large-scale production of this compound from other steroid precursors like androstenedione. researchgate.netnih.gov
Interaction with 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
The conversion of this compound to its more active hormonal forms is primarily mediated by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). sigmaaldrich.comuniprot.org This enzyme catalyzes the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, yielding boldenone (androsta-1,4-diene-17β-ol-3-one). sigmaaldrich.commdpi.com
The interaction with 17β-HSD is a critical step in the manifestation of the biological effects of this compound. Research has shown that various fungal species possess 17β-HSD activity, capable of reducing the 17-carbonyl group of this compound to produce the corresponding 17β-alcohol. nih.govresearchgate.net Studies on different isoforms of 17β-HSD have revealed that this compound can act as a potent inhibitor of certain isoforms, such as 17β-HSD3, being twice as potent as the natural substrate, androstenedione. researchgate.net This highlights the compound's dual role as both a substrate and a modulator of this key steroidogenic enzyme.
Aromatase Enzyme Inhibition Research
Perhaps the most extensively studied biological activity of this compound and its analogs is their ability to inhibit the aromatase enzyme. Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer.
Mechanism of Aromatase Inactivation by this compound Analogs
Analogs of this compound have been at the forefront of research into mechanism-based or "suicide" inhibitors of aromatase. These compounds are designed to be recognized by the enzyme as a substrate, but during the catalytic process, they are converted into a reactive intermediate that irreversibly binds to and inactivates the enzyme.
Irreversible Binding and Suicide Substrate Kinetics
Initial studies on this compound revealed that it and related compounds demonstrated time-dependent inactivation of aromatase, a hallmark of irreversible inhibition. oup.com This inactivation was found to be dependent on the presence of necessary cofactors like NADPH, confirming that the enzyme's catalytic activity was required to unmask the inhibitor. oup.com This process, known as suicide substrate kinetics, involves the enzyme essentially committing "suicide" by processing the inhibitor. mdpi.com The irreversible nature of this binding was further confirmed through studies with radiolabeled inhibitors, which showed covalent attachment to the aromatase protein. oup.com
Role of Specific Structural Modifications (e.g., 7α-Substitutions)
To enhance the potency and specificity of aromatase inhibitors, extensive research has focused on modifying the basic this compound structure. Substitutions at the 7α-position have proven to be particularly effective. nih.govnih.gov These modifications can significantly influence the inhibitor's binding affinity and the rate of enzyme inactivation. nih.gov
Research has demonstrated that introducing various thio-substituted and arylaliphatic groups at the 7α-position of this compound results in potent, enzyme-activated irreversible inhibitors of aromatase. nih.govnih.gov For instance, 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione (7α-APTADD) exhibits a high affinity for aromatase and one of the most rapid rates of inactivation reported. oup.com The size and nature of the 7α-substituent are critical, as they must fit into a specific hydrophobic pocket near the active site of the enzyme. nih.gov Replacing the thioether linkage with a more metabolically stable carbon-carbon linkage has also yielded potent inhibitors. nih.gov
The following interactive table summarizes the inhibitory activity of selected 7α-substituted this compound analogs against aromatase.
These findings underscore the importance of structural modifications in designing highly effective and specific aromatase inhibitors based on the this compound scaffold.
Comparative Studies with Other Aromatase Inhibitors
This compound's role as an aromatase inhibitor has been evaluated in comparison to a range of other steroidal and non-steroidal inhibitors. These studies help to delineate its potency and mechanism of action relative to other compounds used in research and clinical settings.
Steroidal Aromatase Inhibitors:
Androsta-1,4,6-triene-3,17-dione (B190583) (ATD): ATD is a potent, irreversible aromatase inhibitor. wikipedia.org It acts by permanently binding to and inactivating the aromatase enzyme. wikipedia.org Studies have shown that ATD has a high affinity for the enzyme, with a reported Ki of 0.18 μM. medchemexpress.com In comparative analyses, ATD has demonstrated significant potency. For instance, research on human placental microsomes indicated that ATD was more potent than Androstenedione. The metabolism of ATD has been studied, revealing that it is primarily excreted unchanged or as its 17β-hydroxy analogue. nih.gov Other metabolites include Boldenone and Androsta-4,6-diene-3,17-dione (B1204644). nih.govresearchgate.net
Exemestane (6-methylenthis compound): As a third-generation irreversible steroidal aromatase inhibitor, Exemestane is a key compound for comparison. pharmacompass.comnih.govebi.ac.uk It is structurally related to this compound, with the addition of a methylene (B1212753) group at the C-6 position. ebi.ac.uk This modification contributes to its potent, mechanism-based inactivation of aromatase. oup.com Exemestane has an apparent Ki of 26 nM and effectively suppresses estrogen levels. oup.com Its metabolites, such as 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) and 6β-spirooxiranthis compound, are also potent aromatase inhibitors, with some showing greater activity than the parent compound in certain assays. researchgate.netnih.gov For example, a metabolite of Exemestane, 6β-spirooxiranthis compound, was found to be more potent in increasing the activity of MCF-7aro cells compared to exemestane, with IC50 values of 0.25 μM and 0.90 μM, respectively. innovareacademics.ininnovareacademics.in
Testolactone: Testolactone (17α-oxa-D-homo-androsta-1,4-diene-3,17-dione) is considered a first-generation aromatase inhibitor. nih.govresearchgate.net It functions by blocking the conversion of androgens to estrogens. oup.com However, compared to newer agents, its potency is significantly lower. google.com In one study, this compound was found to be a more potent aromatase inhibitor than Testolactone. google.com Research has indicated that Testolactone can interfere with radioimmunoassays for testosterone and androstenedione, leading to falsely elevated levels. oup.com
| Compound | Type | Mechanism of Action | Potency/Activity Notes |
|---|---|---|---|
| This compound | Steroidal | Substrate analogue for aromatase researchgate.net | Serves as a reference compound in comparative studies. mdpi.commdpi.com |
| Androsta-1,4,6-triene-3,17-dione (ATD) | Steroidal | Irreversible, potent inhibitor wikipedia.org | Ki of 0.18 μM. medchemexpress.com |
| Exemestane | Steroidal | Irreversible, mechanism-based inhibitor pharmacompass.comoup.com | Apparent Ki of 26 nM. oup.com Metabolites are also potent inhibitors. researchgate.netnih.gov |
| Testolactone | Steroidal | First-generation inhibitor nih.gov | Less potent than newer agents like this compound. google.com |
| Anastrozole | Non-steroidal | Reversible, competitive inhibitor innovareacademics.in | Highly potent and selective third-generation inhibitor. innovareacademics.ininnovareacademics.in |
| Letrozole | Non-steroidal | Reversible, competitive inhibitor innovareacademics.in | Highly potent and selective third-generation inhibitor, demonstrating superiority over tamoxifen (B1202) in some trials. innovareacademics.innih.gov |
Non-Steroidal Aromatase Inhibitors:
Anastrozole and Letrozole: These are highly potent and selective third-generation non-steroidal aromatase inhibitors. innovareacademics.ininnovareacademics.in They act as reversible, competitive inhibitors of aromatase. innovareacademics.in In clinical trials for breast cancer, both have demonstrated high efficacy in reducing plasma estrogen levels. nih.gov Letrozole, in some studies, has shown superiority to tamoxifen in terms of objective response rate and time to progression. innovareacademics.ininnovareacademics.in
Therapeutic Implications of Aromatase Inhibition in Hormone-Dependent Cancers
The inhibition of aromatase, the enzyme responsible for converting androgens to estrogens, is a cornerstone of endocrine therapy for hormone-dependent cancers. nih.gov By reducing estrogen biosynthesis, aromatase inhibitors can slow the growth of tumors that rely on estrogen for proliferation.
Breast Cancer Research
The majority of breast cancers are estrogen receptor-positive (ER+), making them dependent on estrogen for growth. nih.gov Aromatase inhibitors are a primary treatment for postmenopausal women with ER+ breast cancer. innovareacademics.in this compound and its derivatives have been extensively studied in this context.
Research has focused on synthesizing more potent and stable derivatives of this compound. For example, the introduction of a C1-C2 double bond in the A-ring of some 7α-arylaliphatic androgens creates enzyme-activated irreversible inhibitors. nih.gov Derivatives such as 7α-phenpropylthis compound have shown potent inactivation of aromatase. nih.gov
Studies using human breast cancer cell lines, such as MCF-7, have been instrumental in evaluating the anti-aromatase and potential estrogenic or anti-estrogenic activities of these compounds. nih.gov The development of third-generation aromatase inhibitors like Exemestane, a derivative of this compound, has been a significant advancement in breast cancer therapy. ebi.ac.uk However, challenges such as endocrine resistance remain, driving the search for new, more effective molecules. nih.gov
| Compound/Derivative | Research Focus in Breast Cancer | Key Findings |
|---|---|---|
| This compound | Parent compound for inhibitor development | Serves as a scaffold for creating more potent derivatives. google.comnih.gov |
| 7α-substituted derivatives | Development of irreversible inhibitors nih.govnih.gov | Show potent, enzyme-activated inactivation of aromatase. nih.gov Some derivatives are effective in both sensitive and resistant breast cancer cells. aspic.pt |
| Exemestane | Clinical application in ER+ breast cancer | Effective third-generation aromatase inhibitor. ebi.ac.uk Its metabolites also contribute to its anti-cancer effects. researchgate.netnih.gov |
| 6-alkylandrosta-1,4-diene-3,17-diones | Structure-activity relationship studies | The length and stereochemistry of the C-6 alkyl group influence the time-dependent inactivation of aromatase. acs.org |
Other Hormone-Sensitive Malignancies
The role of estrogens and, consequently, aromatase inhibition extends to other hormone-sensitive cancers beyond the breast, such as endometrial, ovarian, and prostate cancers. google.com In benign prostatic hyperplasia, estrogens are also implicated in the pathogenesis. google.com While research in these areas is less extensive than in breast cancer, the potential for aromatase inhibitors as therapeutic agents is recognized. For instance, some studies have explored the use of aromatase inhibitors in patients with advanced prostate carcinoma. nih.gov The development of potent and selective inhibitors of androgen synthesis is an ongoing area of research for prostate cancer. nih.gov
Interaction with Steroid Hormone Receptors (e.g., by 12-OHDD)
Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as transcription factors to regulate gene expression. nih.govwikipedia.orgoatext.com These receptors, including those for estrogens, androgens, and progestins, can interact with each other and with other proteins to modulate cellular responses. nih.gov The specificity of the hormonal response is determined by the array of regulatory sequences in the DNA and the repertoire of regulatory proteins present in a particular cell. nih.gov
While the primary mechanism of this compound and its derivatives is aromatase inhibition, the potential for these compounds or their metabolites to interact with steroid hormone receptors is an area of consideration. For example, some aromatase inhibitors have been shown to have intrinsic hormonal activities. One study found that 4-hydroxy-4-androstene-3,17-dione exhibited estrogenic activity in MCF-7 cells, while dihydrotestosterone (B1667394) displayed antiestrogenic action. nih.gov This highlights that some aromatase inhibitors may influence hormone-regulated cells through multiple mechanisms. The interaction of specific metabolites of this compound, such as hydroxylated derivatives, with steroid hormone receptors remains an area for further investigation.
Influence on Physiological Processes Beyond Steroidogenesis (e.g., Vasodilation)
While the primary focus of research on this compound and its analogues has been on their role as aromatase inhibitors, some studies have indicated potential effects on other physiological processes. One notable example is the reported vasodilator activity of a related compound, Androsta-1,4-dien-3,16-dione, which was isolated from Ravenala madagascariensis. evitachem.com This suggests that androstane-based steroids may have cardiovascular effects, although the direct vasodilator properties of this compound itself are not well-documented in the provided context. Further research is needed to explore these potential non-steroidogenic effects.
Analytical Methodologies and Detection in Research and Control
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental analytical technique for separating Androsta-1,4-diene-3,17-dione from complex matrices like biological fluids or reaction mixtures. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative confirmation or qualitative screening.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with mass spectrometry is a powerful tool used in the analysis of this compound and its metabolites, particularly in the field of doping control. nih.gov The technique separates volatile compounds based on their passage through a capillary column, followed by ionization and detection by a mass spectrometer, which provides structural information based on mass-to-charge ratio.
For the analysis of steroids like this compound, derivatization is often a necessary step to increase their volatility and improve chromatographic behavior. A common method involves trimethylsilylation (TMS). nih.gov In doping control, GC-MS and GC-tandem mass spectrometry (MS/MS) are utilized to identify metabolites by comparing them with reference materials. nih.gov However, for some applications, GC-MS may exhibit insufficient sensitivity, especially for detecting metabolites at very low concentrations. nih.govmadbarn.comsigmaaldrich.com
The National Institute of Standards and Technology (NIST) maintains a mass spectrometry data center that includes GC-MS data for this compound. nih.gov
Table 1: Selected GC-MS Data for this compound
| Library | Top m/z Peak | 2nd Highest m/z | 3rd Highest m/z |
|---|---|---|---|
| Main Library | 122 | 121 | 159 |
| Replicate Library | 122 | 91 | 121 |
Data sourced from PubChem/NIST Mass Spectrometry Data Center. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
Liquid chromatography-mass spectrometry has emerged as a highly sensitive and selective method for the analysis of this compound. It is particularly advantageous for compounds that are not easily volatilized or are thermally fragile. A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the confirmatory analysis of this compound in bovine urine. researchgate.net
This validated method involves sample preparation using enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation on a reverse-phase C18 column. researchgate.net Detection is achieved using an atmospheric pressure chemical ionization (APCI) source in positive ion mode, with multiple-reaction monitoring (MRM) ensuring unambiguous confirmation. researchgate.net The method demonstrated a limit of quantification of 0.20 ng/mL in bovine urine. researchgate.net In other studies, particularly involving metabolic profiling, liquid chromatography/high-resolution mass spectrometry (LC/HRMS) has been shown to be more effective than GC/MS due to its superior sensitivity in characterizing a wide range of metabolites. nih.govmadbarn.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. sigmaaldrich.com It has been successfully applied in the study of this compound, primarily for monitoring biotransformation processes and isolating metabolites. nih.govnih.gov
In a study on the fungal transformation of this compound, TLC was used to check the progress of the reaction and to isolate the resulting products. nih.gov The process typically involves spotting the sample extract onto a silica (B1680970) gel plate, which is then placed in a developing chamber with a specific solvent system. nih.govyoutube.com For the separation of this compound and its metabolites, a mobile phase of chloroform (B151607) and acetone (B3395972) has been utilized. nih.gov Visualization of the separated compounds on the TLC plate can be achieved by spraying with a mixture of methanol (B129727) and sulfuric acid followed by heating, or by viewing under a UV lamp at 254 nm. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic composition and bonding, which is essential for confirming its identity.
Nuclear Magnetic Resonance (NMR: 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of this compound and its derivatives. researchgate.netdshs-koeln.de Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. nih.govnih.gov
The structures of metabolites produced from the biotransformation of this compound have been elucidated using these NMR techniques. nih.gov The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the unambiguous assignment of protons and carbons within the steroid's complex tetracyclic structure. nih.gov
Table 2: Selected ¹H-NMR and ¹³C-NMR Data for a Metabolite of this compound (11α-hydroxyandrost-1,4-diene-3,17-dione)
| Nucleus | Chemical Shift (δ) | Key Assignments |
|---|---|---|
| ¹H-NMR | 7.27 (d, J=10 Hz) | H-1 |
| 6.15 (d, J=10 Hz) | H-2 | |
| 6.08 (s) | H-4 | |
| 1.24 (s) | H-19 | |
| 0.96 (s) | H-18 | |
| ¹³C-NMR | 218.2 | C-17 |
| 186.7 | C-3 | |
| 167.6 | C-5 | |
| 158.8 | C-1 | |
| 128.8 | C-2 | |
| 124.7 | C-4 | |
| 67.69 | C-11 | |
| 18.6 | C-19 | |
| 14.5 | C-18 |
Data from a study on fungal transformation, conducted in CDCl₃ at 500 MHz. nih.gov
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the functional groups and conjugation within the this compound molecule. farmaciajournal.com
UV spectroscopy is used to identify chromophores, which are parts of a molecule that absorb light. The conjugated double bond system in the A-ring of this compound results in a characteristic UV absorption maximum (λmax) at approximately 243 nm. caymanchem.com
Infrared (IR) spectroscopy is used to identify specific functional groups based on their vibrational frequencies. libretexts.org In this compound and its metabolites, IR spectra clearly show absorption bands corresponding to carbonyl (C=O) and hydroxyl (-OH) groups. nih.gov For example, in the metabolite 12β-hydroxyandrost-1,4-dien-3,17-dione, distinct carbonyl absorption bands are observed at 1741 cm⁻¹ (from the C-17 ketone) and 1661 cm⁻¹ (from the C-3 ketone), while a broad band at 3408 cm⁻¹ confirms the presence of a hydroxyl group. nih.gov
Table 3: Characteristic IR Absorption Bands for Metabolites of this compound
| Compound | νmax (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| 17β-hydroxyandrost-1,4-diene-3-one | 3489, 1666 | -OH, C=O |
| 11α-hydroxyandrost-1,4-diene-3,17-dione | 3456, 1737, 1663 | -OH, C-17 C=O, C-3 C=O |
| 12β-hydroxyandrost-1,4-diene-3,17-dione | 3408, 1741, 1661 | -OH, C-17 C=O, C-3 C=O |
Data from a study on fungal transformation. nih.gov
Immunoassay Techniques (e.g., ELISA)
Immunoassay techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), serve as a primary method for the rapid screening of a large number of samples for the presence of prohibited substances or their metabolites. For this compound (also known as boldione), these assays are typically designed to detect its main and active metabolite, boldenone (B1667361). neogen.comnih.gov
The most common format used for small molecules like steroids is the competitive ELISA. usda.gov This method operates on the principle of competition between the analyte in the sample and a labeled enzyme conjugate for a limited number of specific antibody binding sites coated on a microplate. neogen.comusda.gov The procedure involves adding the sample (e.g., urine, blood, or saliva) to the antibody-coated wells, followed by the addition of an enzyme-labeled version of the target compound (e.g., boldenone-horseradish peroxidase conjugate). neogen.comnih.gov If the target analyte is present in the sample, it will compete with the enzyme conjugate for binding to the antibodies. After an incubation period, the plate is washed to remove unbound substances. A substrate is then added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of the analyte in the sample; a weaker color signal indicates a higher concentration of the substance in the sample. usda.gov
While highly effective for screening, immunoassays are susceptible to cross-reactivity. Antibodies developed for boldenone might also bind to other endogenous steroids or structurally similar compounds, although studies have shown that cross-reactivity with steroids like progesterone (B1679170) and testosterone (B1683101) can be minimal and may not be significant for the assay's purpose. nih.gov Due to the potential for false positives, any presumptive positive result from an ELISA screen must be confirmed by a more specific and sensitive method, such as mass spectrometry. nih.gov Multiplexed immunoassays have also been developed to simultaneously screen for multiple anabolic androgenic steroids (AAS), including boldenone, in a single run. nih.gov
Applications in Doping Control and Substance Identification
This compound is classified as an S1 Anabolic Agent on the World Anti-Doping Agency (WADA) Prohibited List and is banned at all times for athletes. researchgate.netwikipedia.org Its detection in doping control is a critical application of advanced analytical chemistry.
Following administration, this compound is extensively metabolized in the human body. core.ac.uknih.gov The parent compound is often detectable in urine for only a short period, making the identification of its metabolites crucial for extending the window of detection. core.ac.uknih.gov The primary metabolic transformation is the reduction of the 17-keto group to form the active anabolic steroid boldenone (17β-hydroxy-androsta-1,4-dien-3-one). nih.govnih.gov
Metabolic studies have identified a large number of phase I and phase II metabolites. Phase I reactions include reductions at the C3, C4, and C17 positions, as well as hydroxylations. nih.govnih.gov Phase II metabolism involves the conjugation of these metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. core.ac.uknih.gov The detection of these conjugated metabolites, often after an enzymatic hydrolysis (for glucuronides) or solvolysis step, is a cornerstone of anti-doping analysis. researchgate.netwada-ama.org
Modern anti-doping laboratories primarily use hyphenated mass spectrometric techniques for the detection and confirmation of this compound misuse. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods, offering high sensitivity and specificity for identifying the parent compound and its extensive profile of metabolites in urine. nih.govnih.govresearchgate.net Some metabolites can be detected for up to five days post-administration, significantly increasing the retrospectivity of the analysis compared to monitoring the parent compound alone. core.ac.uknih.gov
Table 1: Key Urinary Metabolites of this compound for Doping Control
| Metabolite Name | Chemical Name | Type | Notes |
| Boldenone | 17β-hydroxy-androsta-1,4-dien-3-one | Phase I | Primary active metabolite. nih.govnih.gov |
| Epiboldenone (B1247200) | 17α-hydroxy-androsta-1,4-dien-3-one | Phase I | Isomer of boldenone, detected as a sulfate conjugate. nih.govnih.gov |
| (5β)-1-testosterone | 17β-hydroxy-5β-androst-1-en-3-one | Phase I | A major metabolite, resulting from C4-reduction. core.ac.uknih.gov |
| (5α)-1-androstenedione | 5α-androst-1-ene-3,17-dione | Phase I | Result of C4-reduction. nih.gov |
| 6β-hydroxy-boldenone | 6β,17β-dihydroxy-androsta-1,4-dien-3-one | Phase I | Hydroxylated metabolite. nih.gov |
| Boldenone Glucuronide | - | Phase II | Major conjugate found after enzymatic hydrolysis. core.ac.uk |
| Boldenone Sulfate | - | Phase II | Directly detectable by LC-MS/MS; marker for exogenous use. nih.gov |
| Epiboldenone Sulfate | - | Phase II | Directly detectable by LC-MS/MS; marker for exogenous use. nih.gov |
A significant challenge in the anti-doping analysis of this compound and its primary metabolite, boldenone, is the fact that both compounds can be produced naturally (endogenously) in the human body at very low concentrations. researchgate.netnih.gov Research has demonstrated the sporadic endogenous production of this compound in human urine, with concentrations observed between approximately 0.75 to 1.73 ng/mL. researchgate.net This complicates the interpretation of urinary findings, as simply detecting the compound is not sufficient proof of doping.
To address this, anti-doping laboratories employ Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.govusada.org This powerful technique measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in the steroid molecule. Endogenously produced steroids will have a ¹³C/¹²C ratio typical of human metabolism. In contrast, synthetic steroids, which are manufactured from plant-based precursors, exhibit a different ¹³C/¹²C signature. nih.gov GC/C/IRMS can therefore definitively distinguish between the administration of a synthetic steroid and the body's own natural production. nih.gov
Further complicating matters, the metabolism of exogenous this compound can produce metabolites that are structurally identical to other endogenous androgens, termed "pseudoendogenous" metabolites. nih.gov The administration of the prohormone can alter the natural steroid profile, but without IRMS, proving the synthetic origin of these specific metabolites is challenging. nih.gov
Recent research has identified new markers that can help discriminate between endogenous production and exogenous administration. The detection of specific phase II metabolites, such as boldenone sulfate and epiboldenone sulfate, has been proposed as a strong indicator of exogenous boldenone or boldione use. researchgate.netnih.gov These sulfated metabolites are typically absent or at trace levels when the parent compounds are of endogenous origin. nih.gov Their presence can therefore help reduce the number of costly and time-consuming IRMS analyses required. researchgate.netnih.gov
Derivatives and Analogs of Androsta 1,4 Diene 3,17 Dione in Research
Synthesis and Biochemical Evaluation of Novel Androsta-1,4-diene-3,17-dione Analogs
The quest for more potent and selective enzyme inhibitors has driven the synthesis of numerous this compound analogs. These synthetic efforts have primarily focused on modifications at various positions of the steroid nucleus, leading to compounds with enhanced biochemical properties.
A significant area of research has been the synthesis of 7α-substituted derivatives. For instance, 7α-thiosubstituted this compound derivatives have been synthesized through an acid-catalyzed conjugate Michael addition of substituted thiophenols with androsta-1,4,6-triene-3,17-dione (B190583). nih.gov This synthetic strategy has yielded potent inhibitors of aromatase. Similarly, 7α-arylaliphatic analogs have been prepared by the oxidation of their corresponding 7α-arylaliphatic androst-4-ene-3,17-diones using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Modifications to the A-ring have also been a fruitful area of investigation. For example, 2-substituted androstatriene derivatives and 6α-hydroxy-7β-substituted androstadiene-3,17-dione derivatives have been synthesized to explore their cytotoxic activities. mdpi.com The introduction of substituents such as chloro, bromo, cyano, and azido (B1232118) groups at the C-2 and C-7 positions has been achieved through various chemical transformations. mdpi.com Furthermore, novel C6-substituted 2-alkynyloxy compounds of this compound have been designed and synthesized based on the crystal structure of human placental aromatase. nih.gov
The D-ring has also been a target for modification. A series of 16E-arylidene androstene derivatives have been synthesized to evaluate the impact of various aryl substituents at the 16-position on aromatase inhibitory activity. nih.gov These syntheses typically involve the condensation of the appropriate aromatic aldehyde with the steroid precursor.
The biochemical evaluation of these novel analogs has primarily centered on their ability to inhibit aromatase. These studies have revealed that many of these synthetic derivatives are potent inhibitors. For example, 7α-thiosubstituted analogs have displayed apparent Ki values ranging from 12 to 27 nM. nih.gov The 7α-arylaliphatic derivatives have also shown potent inhibition, with apparent Kis ranging between 13 and 19 nM. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to this compound influence its biological activity. These studies have provided valuable insights into the optimal structural requirements for potent aromatase inhibition.
Substitutions on the A-Ring: Modifications on the A-ring have a significant impact on inhibitory potency. For instance, 1-methylthis compound is a potent aromatase inhibitor, whereas bulky substituents at the 1α-position result in poor inhibitors. oup.com This suggests that the spatial constraints of the A-ring binding pocket are quite restrictive. The planarity of the A-ring, conferred by double bonds or epoxy groups, is also considered important for anti-aromatase activity. nih.govcore.ac.uk
Substitutions on the B-Ring: The B-ring allows for more extensive structural modifications. Bulky substitutions at the C-7 position have yielded several highly potent aromatase inhibitors. oup.com Specifically, 7α-aryl derivatives have been shown to be particularly effective, with some analogs exhibiting 2 to 10 times greater affinity for the enzyme than the natural substrate, androstenedione (B190577). oup.com Investigations into 7-substituted androsta-4,6-diene-3,17-dione (B1204644) derivatives suggest that for effective inhibition, the 7-aryl substituent must project into the 7α-pocket of the enzyme. oup.com In contrast, modifications at the C-6 position, such as with a methylidene group in exemestane, can also lead to potent irreversible inhibition. nih.govinnovareacademics.in
Substitutions on the D-Ring: Modifications to the D-ring, such as the introduction of a 17-oxime group, have been shown to influence activity, though in some cases, it can lead to a decrease in inhibitory potential compared to the parent dione. nih.gov However, other studies have indicated that modifications at the C-17 carbonyl group, such as reduction to a 17β-hydroxyl group, may only cause modest decreases in affinity for aromatase. uc.pt The introduction of a 16E-arylidenyl group has led to compounds with significant aromatase inhibitory activity. nih.gov
The following table summarizes the aromatase inhibitory activity of some this compound derivatives:
| Compound | Modification | IC50 (µM) | % Inhibition (at 100 nM) | Ki (nM) |
| Androsta-1,4,6-triene-3,17-dione | Parent Compound | 92.9% | ||
| 17-Oxime analog of Androsta-1,4,6-triene-3,17-dione | 17-oxime | 71.1% | ||
| 1α,2α-epoxy analog | 1α,2α-epoxy | 72.2% | ||
| 7α-(4'-amino)phenylthio-androsta-1,4-diene-3,17-dione | 7α-(4'-amino)phenylthio | 9.9 | ||
| 7α-phenethyl-androsta-1,4-diene-3,17-dione | 7α-phenethyl | |||
| 7α-phenpropylthis compound | 7α-phenpropyl | |||
| 16-(4-Pyridylmethylene)-4-androstene-3,17-dione | 16-(4-Pyridylmethylene) | 5.2 | ||
| 16-(benzo- nih.govnih.govdioxol-5-ylmethylene)this compound | 16-(benzo- nih.govnih.govdioxol-5-ylmethylene) | 6.4 | ||
| 7α-phenylthioandrosta-1,4-diene-3,17-diones (unsubstituted and halogenated) | 7α-phenylthio derivatives | 12-27 |
Development of Enzyme-Activated Irreversible Inhibitors
A key strategy in the design of highly effective enzyme inhibitors is the development of compounds that are converted into a reactive species by the target enzyme itself. This leads to the irreversible inactivation of the enzyme, a process known as enzyme-activated irreversible inhibition or mechanism-based inhibition. Several derivatives of this compound have been designed to function as such inhibitors of aromatase.
The introduction of a C1-C2 double bond in the A-ring of 7α-substituted androgens has been a successful approach to create enzyme-activated irreversible inhibitors. nih.gov For example, 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione (7α-APTADD) has been shown to be a potent enzyme-activated irreversible inhibitor of aromatase. nih.govnih.gov These compounds produce a time-dependent, first-order inactivation of aromatase, which is dependent on the presence of the cofactor NADPH. nih.gov This inactivation can be prevented by the presence of the natural substrate, androstenedione, confirming that the inhibitor acts at the enzyme's active site. nih.gov
The mechanism of inactivation involves the inhibitor binding to the aromatase active site, followed by enzymatic conversion to a reactive intermediate that then forms a covalent bond with the enzyme, leading to its permanent inactivation. oup.com Investigations with radiolabeled mechanism-based inhibitors have provided direct evidence of this irreversible binding to the aromatase protein. oup.com
Other examples of enzyme-activated irreversible inhibitors based on the this compound scaffold include 7α-arylaliphatic derivatives. nih.gov These compounds also demonstrate enzyme-mediated inactivation of aromatase, with the best inactivator in one series being 7α-phenpropylthis compound, which exhibited a half-life (T1/2) of 6.08 minutes. nih.gov Exemestane (6-methylenthis compound) is another clinically used aromatase inhibitor that functions as a mechanism-based inactivator. oup.com
Bioactivity Profiling of Hydroxylated and Other Modified Derivatives
The introduction of hydroxyl groups and other modifications to the this compound structure has been explored to modulate its bioactivity. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Hydroxylated derivatives have shown interesting biological profiles. For instance, the synthesis of 1α- and 2β-hydroxylated analogs of 17-nor-17,17-ethylenedioxyvitamin D has been accomplished starting from a derivative of this compound. innovareacademics.in In the context of aromatase inhibition, the introduction of a hydroxyl group at the C-6 position of the androst-4-ene scaffold has been studied, with the 6β-hydroxy steroid showing potent competitive inhibition. acs.org
Other modifications have also yielded compounds with significant bioactivity. The synthesis of 2-substituted and 7-substituted C19 steroids with a 1,4-diene structure has been undertaken to evaluate their cytotoxic effects on breast cancer cell lines. mdpi.com In one study, 6α-hydroxy-7β-substituted derivatives were found to be more active than 2-substituted analogs against both estrogen-dependent (T47D) and estrogen-independent (MDA-MB231) breast cancer cells. mdpi.com Specifically, the 1α,2α-epoxy derivative demonstrated the highest cytotoxic effect on T47D cells with an IC50 of 7.1 μM. mdpi.com
The modification of the D-ring has also been a strategy to alter bioactivity. For example, the synthesis of steroidal D-lactones from androstane (B1237026) derivatives has been explored, as these modifications can lead to significant changes in biological activity, including antiproliferative and antiaromatase effects. researchgate.net
Research Applications and Implications
Androsta-1,4-diene-3,17-dione as a Research Tool in Endocrine Studies
This compound (ADD) serves as a crucial research tool in endocrine studies, primarily due to its structural similarity to endogenous androgens and its role as an aromatase inhibitor. Aromatase is a key enzyme that converts androgens into estrogens, and its inhibition is a significant area of investigation for understanding hormone-dependent physiological and pathological processes. nih.govresearchgate.net ADD, as a substrate analogue of androstenedione (B190577), allows researchers to probe the structure and function of the aromatase active site. researchgate.net
Studies have utilized ADD and its derivatives to explore the structural requirements for aromatase inhibition. For instance, research on 7α-substituted analogs of ADD has provided insights into a hydrophobic binding pocket near the 7α-position of the steroid within the enzyme's active site. nih.gov The size and nature of the substituent at this position influence the inhibitor's binding affinity and its mechanism of action, whether competitive or irreversible. nih.govnih.gov By comparing the inhibitory potency of ADD with its modified versions, scientists can map the active site of aromatase and design more potent and selective inhibitors. uc.pt This line of research is fundamental to developing new therapeutic agents for hormone-dependent conditions. nih.govnih.gov
Use as a Precursor for Pharmaceutical Steroid Synthesis
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical steroids. plos.orgnih.govspringernature.com Its strategic importance lies in its versatile structure, which can be chemically or biologically modified to produce high-value drugs, including female sex hormones and their derivatives. nih.govspringernature.comresearchgate.net The microbial biotransformation of sterols, such as phytosterols (B1254722), is a cost-effective and environmentally friendly method for producing ADD on a large scale. plos.orgmdpi.com
ADD is a direct precursor for the synthesis of several important therapeutic steroids. For example:
Exemestane: This irreversible aromatase inhibitor, used in breast cancer therapy, is synthesized from ADD. The process involves creating a 6-methylene group on the steroid nucleus. chemicalbook.comgoogle.com
Formestane: Another aromatase inhibitor, can be produced from ADD.
Boldenone (B1667361): An anabolic steroid, is synthesized from ADD. caymanchem.com
Estrone and Estradiol (B170435): ADD is a key starting material for the synthesis of these female sex hormones and their derivatives. nih.govspringernature.com
The production of ADD itself is a significant area of research, with efforts focused on optimizing microbial fermentation processes to increase yields. plos.orgnih.govresearchgate.net Genetically engineered microorganisms, such as Mycobacterium neoaurum, are often employed to convert sterols into ADD efficiently. plos.orgnih.gov
| Pharmaceutical Steroid | Therapeutic Class | Synthesis from this compound | Reference |
|---|---|---|---|
| Exemestane | Aromatase Inhibitor (Breast Cancer) | Serves as a key intermediate where a 6-methylene group is introduced. | chemicalbook.comgoogle.comgoogle.com |
| Boldenone | Anabolic Steroid | ADD is a direct precursor in its synthesis. | caymanchem.com |
| Estrone | Estrogen (Hormone Therapy) | Key starting material for synthesis. | nih.govspringernature.com |
| Estradiol | Estrogen (Hormone Therapy) | Key starting material for synthesis. | nih.govspringernature.com |
Investigative Role in Hormone-Dependent Cancer Models
The role of this compound in studying hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, is linked to its function as an aromatase inhibitor. nih.gov By blocking aromatase, ADD and its derivatives reduce the production of estrogens, which are critical for the growth of these tumors. nih.govnih.gov This makes ADD a valuable tool for investigating the efficacy of aromatase inhibition as a therapeutic strategy.
Research has focused on synthesizing and evaluating novel derivatives of ADD to find more potent and selective aromatase inhibitors. nih.govnih.govresearchgate.net For example, studies on 7α-substituted analogs of ADD, such as 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione (7α-APTADD), have demonstrated effective, enzyme-activated irreversible inhibition of aromatase. nih.gov In vivo studies using rat mammary carcinoma models showed that 7α-APTADD could halt tumor growth and lower serum estradiol levels. nih.gov
Furthermore, the investigation of ADD derivatives extends to overcoming resistance to existing cancer therapies. researchgate.net Researchers are exploring how modifications to the ADD steroidal scaffold can lead to compounds that not only inhibit tumor growth in sensitive cancer cells but also re-sensitize resistant cells. researchgate.net These studies often examine the effects of these novel compounds on cell cycle progression and apoptosis in breast cancer cell lines. nih.govresearchgate.net
| ADD Derivative/Analogue | Cancer Model/System | Key Research Finding | Reference |
|---|---|---|---|
| 7α-phenpropylthis compound | Aromatase Enzyme Assays | Demonstrated potent enzyme-mediated inactivation of aromatase. | nih.gov |
| 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione (7α-APTADD) | DMBA-induced rat mammary carcinoma | Caused a decrease in mean tumor volume and lowered serum estradiol. | nih.gov |
| 7α-substituted androstanes (derived from ADD structure) | Hormone-sensitive and resistant breast cancer cells | Efficiently inhibited aromatase and cancer cell growth by causing cell cycle arrest and apoptosis. | researchgate.net |
| Exemestane (6-methylenthis compound) | Hormone-dependent breast cancer cells | Its metabolites were also found to be potent aromatase inhibitors that reduce cancer cell viability. | nih.gov |
Insights into Steroid Degradation Pathways
This compound is a central intermediate in the microbial degradation of a wide range of sterols, including cholesterol and phytosterols. researchgate.netmdpi.comasm.org The study of how microorganisms process these complex molecules is crucial for both environmental science, in terms of pollutant detoxification, and biotechnology for the production of valuable steroid intermediates. researchgate.netnih.gov
In many bacteria, particularly within the phylum Actinobacteria, the degradation of the steroid ring system proceeds through ADD. researchgate.netmdpi.com For example, in the degradation of cholesterol, the side chain is cleaved off to form androst-4-ene-3,17-dione (AD), which is then dehydrogenated to ADD. nih.gov Subsequently, the B-ring of the steroid nucleus is opened through the action of a 9α-hydroxylase, leading to a seco-steroid, which is further broken down. researchgate.netmdpi.com
Understanding these pathways has enabled metabolic engineering of microorganisms to accumulate ADD. By knocking out genes responsible for further degradation, such as those encoding 9α-hydroxylase, researchers can create microbial cell factories that efficiently convert low-cost sterols into ADD. nih.govmdpi.com These studies not only provide a deeper understanding of microbial steroid metabolism but also pave the way for more sustainable and efficient production methods for the pharmaceutical industry. nih.gov
Emerging Research Directions and Future Perspectives
Advanced Biocatalysis and Metabolic Engineering for Steroid Production
The microbial transformation of sterols into valuable steroid synthons like Androsta-1,4-diene-3,17-dione (ADD) is a cornerstone of the pharmaceutical industry. plos.orgfrontiersin.org Traditional chemical synthesis methods are often complex and environmentally taxing, making biocatalysis an attractive and sustainable alternative. nih.govresearchgate.net Researchers are actively exploring advanced biocatalysis and metabolic engineering strategies to enhance the efficiency and yield of ADD production.
A primary focus of this research is the enzyme 3-ketosteroid-Δ1-dehydrogenase (KSDD), which is crucial for the conversion of androst-4-ene-3,17-dione (AD) to ADD. nih.govmdpi.com A significant challenge in this biotransformation is the inhibitory effect of hydrogen peroxide (H2O2), a byproduct of the reaction. nih.govresearchgate.net To overcome this, scientists have successfully co-expressed catalase (katA) with KSDD in various microorganisms, such as Bacillus subtilis and E. coli. nih.govresearchgate.net This dual-enzyme system effectively decomposes the toxic H2O2, leading to a significant increase in ADD production. nih.govresearchgate.net For instance, co-expression in Bacillus subtilis has resulted in an ADD yield of 8.76 g/L. nih.gov
Metabolic engineering of microbial hosts, particularly Mycobacterium neoaurum, is another promising avenue. plos.orgoup.commdpi.com By manipulating the intracellular environment, researchers aim to create more robust and efficient microbial cell factories. frontiersin.org Strategies include optimizing the availability of cofactors like NAD+ by introducing NADH oxidase, which has been shown to improve ADD yield. mdpi.com Furthermore, multi-stage fermentation strategies have been developed to optimize cell growth and substrate conversion, leading to significantly higher ADD productivity. plos.org One such three-stage fermentation process with Mycobacterium neoaurum JC-12 achieved an ADD production of 18.6 g/L from phytosterol. plos.org
The table below summarizes key advancements in the biocatalytic production of ADD:
| Microorganism | Engineering Strategy | Substrate | Key Findings | ADD Yield |
| Bacillus subtilis | Co-expression of codon-optimized KSDD and catalase | Androst-4-ene-3,17-dione (AD) | Overcame H2O2 toxicity and improved enzyme activity. nih.gov | 8.76 g/L nih.gov |
| E. coli | Coupled mutated KstD2 and catalase system | Androst-4-ene-3,17-dione (AD) | Achieved high conversion rates in optimized fermentation conditions. researchgate.net | 98.2% conversion of 80 g/L AD researchgate.net |
| Mycobacterium neoaurum JC-12 | Overexpression of NADH oxidase and catalase | Phytosterols (B1254722) | Improved intracellular environment and increased transformation efficiency. mdpi.com | 9.66 g/L mdpi.com |
| Mycobacterium neoaurum JC-12 | Three-stage fermentation strategy | Phytosterols | Shortened fermentation time and increased productivity. plos.org | 18.6 g/L plos.org |
| Mycobacterium neoaurum JC-12S2 | Stepwise pathway engineering | Sterols | Highest reported production with sterols as a substrate. oup.com | 20.1 g/L oup.com |
These ongoing efforts in biocatalysis and metabolic engineering are paving the way for more cost-effective and environmentally friendly industrial production of ADD and other valuable steroid intermediates. frontiersin.orgsemanticscholar.org
Multi-Target Therapeutic Strategies Involving this compound Derivatives
The development of multi-target drugs is an emerging and promising strategy in cancer therapy, particularly for hormone-dependent cancers like estrogen receptor-positive (ER+) breast cancer. mdpi.comresearchgate.net Researchers are investigating derivatives of this compound (ADD) for their potential to act on multiple cellular targets, offering a more comprehensive therapeutic effect and potentially overcoming drug resistance. mdpi.comnih.gov
One area of focus is the design of novel aromatase inhibitors (AIs) derived from ADD. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a standard treatment for ER+ breast cancer. nih.gov By modifying the structure of ADD, scientists have created potent AIs that not only block estrogen production but also exhibit other anti-cancer activities. mdpi.com For example, certain C6-substituted this compound derivatives have shown high inhibitory activity against aromatase. nih.gov
Furthermore, studies have revealed that some new steroidal AIs derived from related androstane (B1237026) structures can act as androgen receptor (AR) agonists and modulators of estrogen receptor (ER) levels and signaling. mdpi.combohrium.com This multi-pronged approach can lead to the induction of apoptosis in ER+ breast cancer cells and even re-sensitize resistant cells to treatment. mdpi.combohrium.com The ability of these compounds to engage with complementary or synergistic pathways highlights their potential as next-generation therapies. researchgate.net
The following table outlines the multi-target potential of some steroidal compounds related to ADD:
| Compound Derivative | Primary Target | Secondary Targets | Therapeutic Potential |
| C6-substituted this compound derivatives | Aromatase | - | Potent aromatase inhibition for breast cancer treatment. nih.gov |
| 7α-methylandrost-4-ene-3,17-dione | Aromatase | Androgen Receptor (AR), Estrogen Receptor (ER) | AR agonism and ER modulation to induce apoptosis in ER+ breast cancer cells. mdpi.com |
| Androsta-4,9(11)-diene-3,17-dione | Aromatase | Androgen Receptor (AR), Estrogen Receptor (ER) | Impairs ER+ breast cancer cell growth through multi-target action. mdpi.com |
The exploration of multi-target therapeutic strategies involving ADD derivatives represents a significant shift towards more sophisticated and effective cancer treatments, with the potential to address the challenges of drug resistance. mdpi.comnih.gov
Refinement of Analytical Techniques for Enhanced Detection Sensitivity and Specificity
The accurate and sensitive detection of this compound (ADD) and its metabolites is crucial for various applications, including monitoring its production in bioprocesses, clinical diagnostics, and doping control in sports. nih.govresearchgate.net Consequently, there is ongoing research focused on refining analytical techniques to improve detection sensitivity and specificity.
Advanced chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are the primary tools for the analysis of ADD and related compounds. nih.govrsc.org Researchers are continuously developing and validating new methods to enhance the identification and quantification of these steroids in complex biological matrices like urine. nih.govresearchgate.net
For instance, in the context of doping control, the metabolism of related compounds like androsta-1,4,6-triene-3,17-dione (B190583) is studied to identify unique metabolites that can serve as long-term markers of administration. nih.gov The identification of these metabolites is achieved through comparison with synthesized reference materials using GC/MS and GC/tandem mass spectrometry (MS/MS). nih.gov
The development of specific analytical methods is also critical for the synthesis of pharmaceutical products where ADD is a key intermediate. For example, an original analytical method was developed for the identification and quantification of the substrate ADD, an intermediate, and an impurity in the synthesis of exemestane. researchgate.net This ensures the quality and purity of the final drug product.
The table below highlights some of the analytical techniques and their applications in the detection of ADD and related compounds:
| Analytical Technique | Application | Key Findings |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Doping control | Identification of metabolites of androsta-1,4,6-triene-3,17-dione in urine. nih.gov |
| GC/Tandem Mass Spectrometry (GC/MS/MS) | Doping control | Confirmation of the structure of metabolites for increased specificity. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolism studies | Identification of ADD and its metabolites after oral administration. rsc.org |
| High-Pressure Liquid Chromatography (HPLC) | Bioprocess monitoring | Quantification of AD and ADD produced during microbial fermentation. google.com |
| Chromatographic and MS detection | Pharmaceutical synthesis | Identification and quantification of ADD and impurities during the synthesis of exemestane. researchgate.net |
The continuous refinement of these analytical methods is essential for ensuring the reliable detection and quantification of ADD and its derivatives, supporting advancements in pharmaceutical manufacturing, clinical research, and anti-doping efforts.
Deeper Understanding of In Vivo Physiological Effects and Interactions
While this compound (ADD) is primarily recognized as a crucial intermediate in steroid synthesis, research is also beginning to explore its own potential physiological effects and interactions within a biological system. researchgate.net Understanding these in vivo effects is critical for a comprehensive assessment of its biological activity and potential therapeutic applications or implications.
Studies on related androstane steroids provide some insight into the potential physiological roles of ADD. For example, research on the effects of other aromatase inhibitors on androgen metabolism in the rat prostate has shown that these compounds can significantly alter the metabolic pathways of testosterone (B1683101). nih.gov This suggests that ADD, as an androstane derivative, could also influence local androgen metabolism in various tissues.
Furthermore, the metabolism of ADD itself can lead to the formation of other biologically active steroids. For instance, ADD can be metabolized to boldenone (B1667361) (17β-hydroxyandrosta-1,4-dien-3-one), a compound with known anabolic properties. The conversion of ADD to other active hormones underscores the importance of understanding its complete metabolic fate in vivo.
Q & A
Q. Table 1: Microbial Strains and ADD Yield
What safety protocols are critical when handling ADD in laboratory settings?
Basic Question
ADD is classified as hazardous (aquatic toxicity Category 3, acute oral toxicity Category 4). Key precautions:
Q. Table 2: Hazard Classification
| Hazard Category | Classification | Source |
|---|---|---|
| Aquatic toxicity | Category 3 (severe) | |
| Mutagenicity | Category 2 | |
| Reproductive toxicity | Category 1A |
How can microbial transformation efficiency of ADD be optimized for industrial-scale production?
Advanced Question
- Genetic Engineering : Overexpress KSDD and cytochrome P450 enzymes in Mycobacterium spp. to enhance side-chain degradation .
- Co-Substrate Addition : Use surfactants (e.g., Tween-80) to solubilize hydrophobic substrates, improving bioavailability .
- Fed-Batch Fermentation : Maintain sterol concentrations below inhibitory thresholds to sustain microbial activity .
Data Contradiction Note : Yields vary widely (42–78%) due to strain specificity and substrate purity. Validate strain performance under controlled conditions .
What analytical methods are recommended for characterizing ADD and its derivatives?
Advanced Question
Q. Table 3: Pros and Cons of Analytical Techniques
| Method | Pros | Limitations |
|---|---|---|
| TLC | Rapid screening | Low resolution for isomers |
| NMR | Structural elucidation | High sample purity required |
| LC-MS/MS | High sensitivity | Cost-intensive |
How can contradictory data in ADD residue analysis be resolved?
Advanced Question
Contradictions arise from:
- Matrix Effects : Co-extracted lipids in animal tissues interfere with LC-MS/MS quantification. Use matrix-matched calibration standards .
- Sampling Variability : Standardize sampling protocols (e.g., homogenization, storage at –80°C) to reduce variability .
- Metabolite Cross-Reactivity : Differentiate ADD from structurally similar steroids (e.g., boldenone) using selective ion monitoring (SIM) .
What regulatory considerations apply to ADD research under anti-doping policies?
Advanced Question
- WADA Compliance : ADD is listed as a prohibited anabolic agent (S1.1b). Document institutional ethics approvals for human/animal studies .
- Traceability : Maintain batch records for ADD synthesis to ensure compliance with ISO 17025 standards .
How is ADD utilized as a precursor in synthetic chemistry?
Advanced Question
- Hydrogenation : Selective reduction of the 1,4-diene moiety yields androstenedione, a key intermediate for corticosteroids .
- Epoxidation : React ADD with mCPBA to generate epoxide derivatives for structure-activity relationship studies .
What criteria guide microbial strain selection for ADD biotransformation?
Advanced Question
- Enzyme Specificity : Strains with high KSDD activity (e.g., Mycobacterium spp.) are preferred for efficient Δ¹-dehydrogenation .
- Toxicity Tolerance : Use strains resistant to ADD’s antimicrobial effects (e.g., Aspergillus brasiliensis for hydroxylation) .
Conflict Note : Some fungi (e.g., Neurospora crassa) exhibit low ADD conversion efficiency (<20%) due to competing metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
